1-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
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Description
Scientific Research Applications
Anticancer Activity
Several studies have focused on the synthesis of derivatives bearing the piperidine structure, evaluating their potential as anticancer agents. For example, Rehman et al. (2018) synthesized new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing promising anticancer activity. The synthesized compounds exhibited strong anticancer potency, suggesting further in vivo studies are required to ascertain their therapeutic usefulness (Rehman et al., 2018). Similarly, Al-Said et al. (2011) reported novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a biologically active sulfone moiety showing significant in vitro anticancer activity against human breast cancer cell line MCF7 (Al-Said et al., 2011).
Antimicrobial Activity
Research has also been conducted on the antimicrobial potential of related compounds. El‐Emary et al. (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole. The study revealed compounds capable of yielding promising antimicrobial properties, indicative of the potential for further development of antimicrobial agents (El‐Emary et al., 2002).
Enzyme Inhibition
The inhibition of carbonic anhydrase has been a target for the synthesis of sulfonamide derivatives. Turkmen et al. (2005) synthesized a series of sulfonamides showing significant inhibition of cytosolic isozymes I and II, and the tumor-associated isozyme IX. This study highlighted the potential therapeutic applications of these compounds in treating conditions related to the dysregulation of carbonic anhydrase activity (Turkmen et al., 2005).
Beta(3) Agonist Activity
Hu et al. (2001) explored a series of (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. These compounds demonstrated significant biological activity on the human beta(3)-adrenergic receptor, offering insights into the development of beta(3) receptor agonists with potential therapeutic applications (Hu et al., 2001).
Antibacterial Activity
Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, assessing their antibacterial activity. The study revealed moderate to significant antibacterial activity against various bacterial strains, highlighting the potential for developing new antibacterial agents (Khalid et al., 2016).
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-16-7-9-19(10-8-16)30(27,28)25-13-11-18(12-14-25)21(26)24-22-23-20(15-29-22)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNBRSDDJQQPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.